molecular formula C21H25ClN2O5S B14983234 1-(benzylsulfonyl)-N-(4-chloro-2,5-dimethoxyphenyl)piperidine-4-carboxamide

1-(benzylsulfonyl)-N-(4-chloro-2,5-dimethoxyphenyl)piperidine-4-carboxamide

Cat. No.: B14983234
M. Wt: 453.0 g/mol
InChI Key: LNGBZPMLHXSYIJ-UHFFFAOYSA-N
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Description

N-(4-Chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide is a chemical compound that belongs to the class of phenethylamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide involves multiple steps. One common method includes the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with a suitable amine to form the corresponding imine. This imine is then reduced to the amine, which is subsequently reacted with a sulfonyl chloride to form the sulfonamide. The final step involves the reaction of the sulfonamide with a piperidine derivative to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-Chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Properties

Molecular Formula

C21H25ClN2O5S

Molecular Weight

453.0 g/mol

IUPAC Name

1-benzylsulfonyl-N-(4-chloro-2,5-dimethoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H25ClN2O5S/c1-28-19-13-18(20(29-2)12-17(19)22)23-21(25)16-8-10-24(11-9-16)30(26,27)14-15-6-4-3-5-7-15/h3-7,12-13,16H,8-11,14H2,1-2H3,(H,23,25)

InChI Key

LNGBZPMLHXSYIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)OC)Cl

Origin of Product

United States

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